REACTION_CXSMILES
|
Cl.C[O:3][C:4](=O)[CH:5]([NH:9][C:10](=[O:14])[C@H:11]([CH3:13])[NH2:12])[CH:6]1[CH2:8][CH2:7]1>N.CO>[CH:6]1([CH:5]2[NH:9][C:10](=[O:14])[CH:11]([CH3:13])[NH:12][C:4]2=[O:3])[CH2:8][CH2:7]1 |f:0.1|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hr
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
The resulting material was dried at rt/0.5 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |